

therapeutic potential of N-substituted anthranilamides

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-(4-methoxyphenyl)-2-(methylamino)benzamide

CAS No.: 1029-08-9

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The Therapeutic Potential of N-Substituted Anthranilamides: A Technical Guide

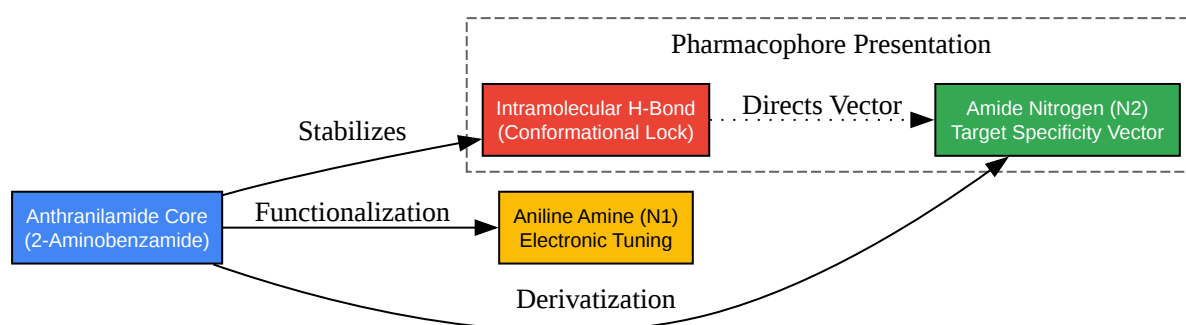
Executive Summary The N-substituted anthranilamide scaffold (2-aminobenzamide) has evolved from a staple of agrochemistry (e.g., ryanodine receptor modulators like Chlorantraniliprole) into a privileged structure in human therapeutics. Its unique intramolecular hydrogen bonding creates a pseudo-six-membered ring, locking the conformation and allowing precise presentation of pharmacophores to biological targets. This guide explores its application in anticoagulation (Factor Xa inhibition), oncology (Smoothened antagonists), and anti-inflammatory pathways.

Part 1: The Scaffold & Chemical Space

The anthranilamide core is not merely a linker; it is a "conformational lock." The intramolecular hydrogen bond between the amide proton and the aniline nitrogen planarizes the system, reducing entropic penalty upon binding.

Core Architecture & Substitution Zones:

- Zone 1 (Aniline Nitrogen): Critical for H-bond donating/accepting. Often substituted to modulate lipophilicity or create additional ring fusions (e.g., quinazolinones).
- Zone 2 (Amide Nitrogen): The primary vector for diversity. Bulky aryl/heteroaryl groups here define target specificity (e.g., the "P4" pocket in Factor Xa).
- Zone 3 (Aryl Ring): Electronic tuning. Substituents at C5 (para to amino) or C4 affect the pKa of the aniline and metabolic stability.



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Figure 1: The anthranilamide scaffold utilizes an intramolecular hydrogen bond to pre-organize the molecule for receptor binding.

Part 2: Medicinal Chemistry & Synthesis

Strategies[1][2][3][4][5]

To access this chemical space, two primary methodologies are employed.[1][2][3][4][5][6][7]
The choice depends on the diversity required at the amide nitrogen.

Method A: The Isatoic Anhydride Route (Classic)

This is the industry standard for scale-up due to high atom economy and the avoidance of coupling reagents.

- Activation: Anthranilic acid is treated with phosgene or triphosgene to form isatoic anhydride.

- Ring Opening: Nucleophilic attack by a primary amine opens the anhydride to yield the N-substituted anthranilamide and CO₂.

Method B: C-H Activation (Modern)

For accessing sterically hindered or electron-deficient anilides that are difficult to synthesize via Method A.

- Catalyst: Rh(III) (e.g.,

).
- Mechanism: Directing group-assisted C-H activation of anilides followed by insertion of isocyanates.

Protocol: Synthesis of N-Phenylanthranilamide (Isatoic Method) Validation: This protocol yields >90% purity without chromatography.

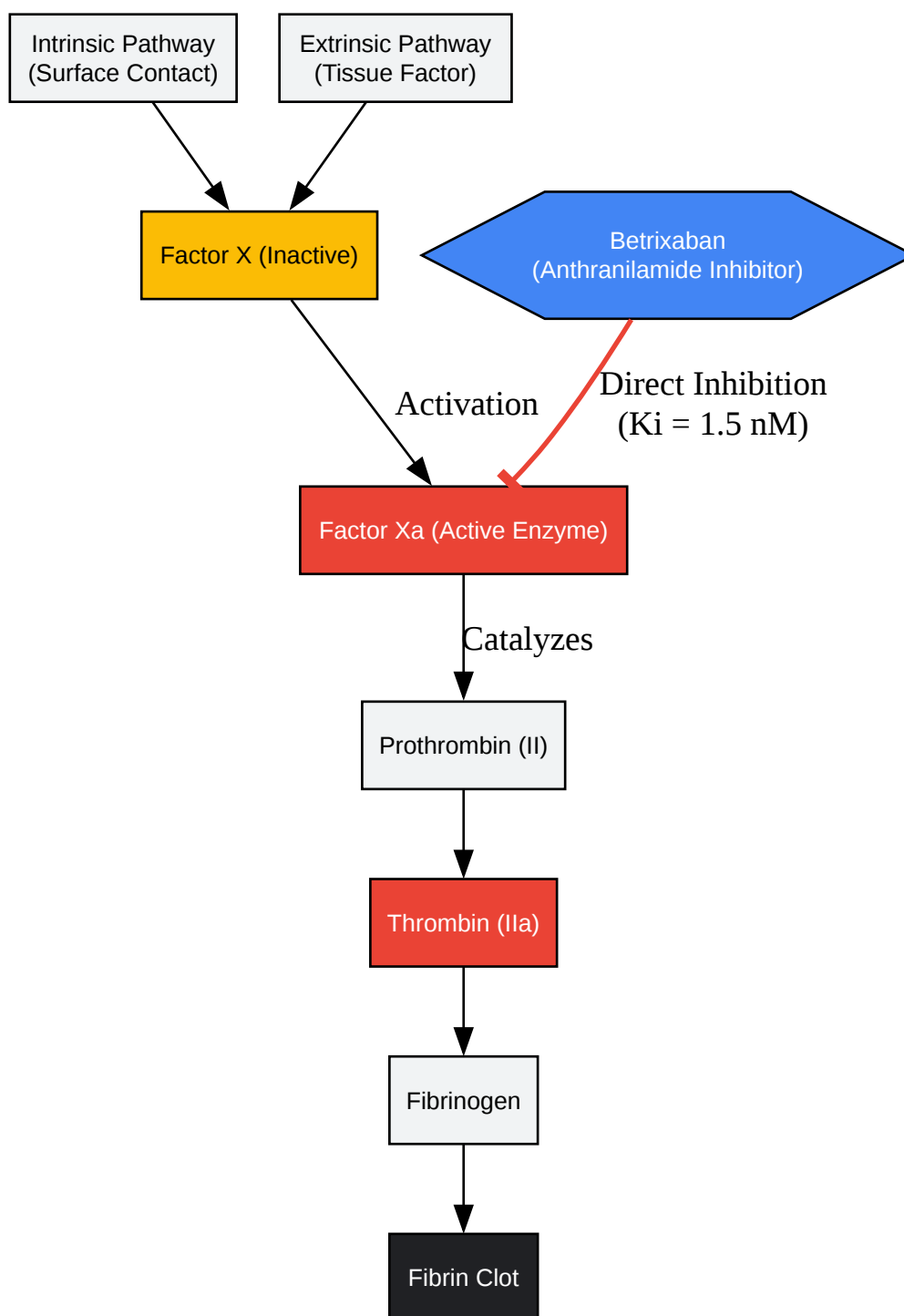
- Reagents: Isatoic anhydride (1.0 eq), Aniline (1.1 eq), Ethanol (solvent), catalytic acetic acid (optional).
- Procedure:
 - Suspend isatoic anhydride in ethanol (5 mL/mmol).
 - Add aniline dropwise at room temperature.
 - Heat to reflux (80°C) for 2-4 hours. Monitor CO₂ evolution.
 - Control: TLC (Ethyl Acetate:Hexane 1:1) should show disappearance of anhydride (R_f ~0.8).
- Workup: Cool to 0°C. The product precipitates. Filter and wash with cold ethanol.

Part 3: Therapeutic Application – Anticoagulation (Factor Xa)[8]

The most successful therapeutic application of this scaffold is Betrixaban (Bevyxxa), a direct Factor Xa inhibitor. Unlike rivaroxaban (which uses an oxazolidinone core), betrixaban uses the anthranilamide scaffold to bridge the S1 and S4 binding pockets of Factor Xa.

Mechanism of Action: Betrixaban binds competitively to the active site of Factor Xa. The anthranilamide core positions the chloropyridine group into the S1 pocket and the dimethylcarbamidoyl group towards the S4 pocket.

- Key Advantage: The scaffold confers lower hERG channel affinity compared to earlier amidine-based inhibitors, reducing cardiac toxicity risks.



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Figure 2: Intervention point of Betrixaban within the coagulation cascade. The anthranilamide core ensures high selectivity for Factor Xa over Thrombin.

Part 4: Therapeutic Application – Oncology (Hedgehog/SMO)

Recent research has identified N-substituted anthranilamides as potent inhibitors of the Smoothed (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway implicated in basal cell carcinoma and medulloblastoma.

Case Study: Compound 12a (Ji et al., 2020)

- Design: Scaffold hopping from the phthalazine core of Taladegib.
- Activity: IC₅₀ = 34.09 nM against Hh signaling.[1][8]
- Advantage: The anthranilamide derivative showed improved antiproliferative activity against drug-resistant Daoy cells compared to the parent clinical candidate.
- Mechanism: The molecule binds to the transmembrane domain of SMO, preventing its translocation to the primary cilium and blocking downstream GLI transcription factor activation.

Part 5: Biological Screening Protocol (Factor Xa)

To validate the therapeutic potential of a new N-substituted anthranilamide library, a chromogenic Factor Xa assay is the standard first-pass screen.

Materials:

- Human Factor Xa enzyme (0.5 nM final).
- Chromogenic Substrate: S-2765 (Z-D-Arg-Gly-Arg-pNA).
- Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Workflow:

- Preparation: Dissolve anthranilamide analogs in DMSO (10 mM stock).
- Incubation: Incubate enzyme (50 µL) with inhibitor (25 µL) for 30 mins at 37°C.

- Initiation: Add S-2765 substrate (25 μ L, 200 μ M final).
- Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 mins.
- Analysis: Calculate IC50 using a 4-parameter logistic fit.
 - Validation: Betrixaban control should yield IC50 ~1-2 nM.

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- To cite this document: BenchChem. [therapeutic potential of N-substituted anthranilamides]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086522/docs#therapeutic-potential-of-n-substituted-anthranilamides]

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